

Phenylboronic Acid-13C6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Phenylboronic acid-13C6*

Cat. No.: *B13841126*

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An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of **Phenylboronic acid-13C6**.

This technical guide provides comprehensive information on **Phenylboronic acid-13C6**, a stable isotope-labeled compound increasingly utilized in advanced research and drug development. This document details its chemical properties, provides an overview of relevant experimental applications, and includes conceptual diagrams to illustrate key workflows and biological interactions.

Core Compound Data

Quantitative data for **Phenylboronic acid-13C6** is summarized in the table below. The provided CAS number is an alternate designation, as a specific CAS number for the 13C6-labeled variant is not individually assigned. The unlabeled compound's CAS number is 98-80-6.

Property	Value	Source
Chemical Name	Phenylboronic acid-13C6	Internal
Alternate CAS Number	98-80-6	[1] [2]
Molecular Formula	$^{13}\text{C}_6\text{H}_7\text{BO}_2$	[3]
Molecular Weight	127.89 g/mol	[1] [2] [3]

Applications in Research and Drug Development

Phenylboronic acid-13C6 serves as a valuable tool in various scientific disciplines, primarily due to the incorporation of the stable heavy isotope of carbon.

Use as a Tracer and Internal Standard: The key application of **Phenylboronic acid-13C6** is as a tracer and an internal standard for quantitative analysis.^[2] The mass difference introduced by the ¹³C isotopes allows for its precise detection and quantification alongside its unlabeled counterpart in techniques such as mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.^[2] This is crucial during drug development for pharmacokinetic and metabolic profiling studies.

Drug Delivery and Targeting: Phenylboronic acid and its derivatives are being explored for their potential in targeted drug delivery. They exhibit an affinity for sialic acid residues that are often overexpressed on the surface of cancer cells.^{[3][4][5]} This interaction provides a mechanism for the selective targeting of therapeutic agents to tumor sites.^{[6][7]} Furthermore, the pH-responsive nature of the boronate ester bond formed with diols is being leveraged for controlled drug release in the acidic tumor microenvironment.^{[7][8]}

Enzyme Inhibition: Derivatives of phenylboronic acid have shown potential as inhibitors of various enzymes, including β -lactamases and proteasomes, making them attractive candidates for the development of new therapeutic agents.^{[3][9]} The well-known proteasome inhibitor bortezomib, used in cancer therapy, contains a boronic acid functional group.^[9]

Glycoprotein and Carbohydrate Interaction: Phenylboronic acids are known to form reversible covalent bonds with cis-diols, a structural motif present in saccharides and glycoproteins.^[10] ^[11] This property is widely exploited for the selective capture, enrichment, and analysis of glycated proteins and glycoproteins from complex biological samples.^{[10][12][13]}

Experimental Methodologies and Protocols

While a specific, detailed synthesis protocol for **Phenylboronic acid-13C6** is not readily available in public literature, the synthesis would follow the general, well-established methods for preparing unlabeled phenylboronic acids, starting from a ¹³C₆-labeled benzene precursor.

General Synthesis of Phenylboronic Acids

A common and efficient method for the synthesis of phenylboronic acid involves the reaction of a phenyl Grignard reagent with a borate ester, followed by acidic hydrolysis.[11][14][15]

Reaction Scheme:

- **Grignard Reagent Formation:** Phenylmagnesium bromide is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). For the synthesis of **Phenylboronic acid-13C6**, ¹³C₆-bromobenzene would be used as the starting material.
- **Reaction with Borate Ester:** The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures.[14][15]
- **Hydrolysis:** The resulting boronic ester is hydrolyzed under acidic conditions to yield phenylboronic acid.[14][15]

Glycoprotein Enrichment Using Phenylboronic Acid Affinity Chromatography

This protocol outlines a general workflow for the enrichment of glycoproteins from a complex protein mixture using a phenylboronic acid-functionalized stationary phase.

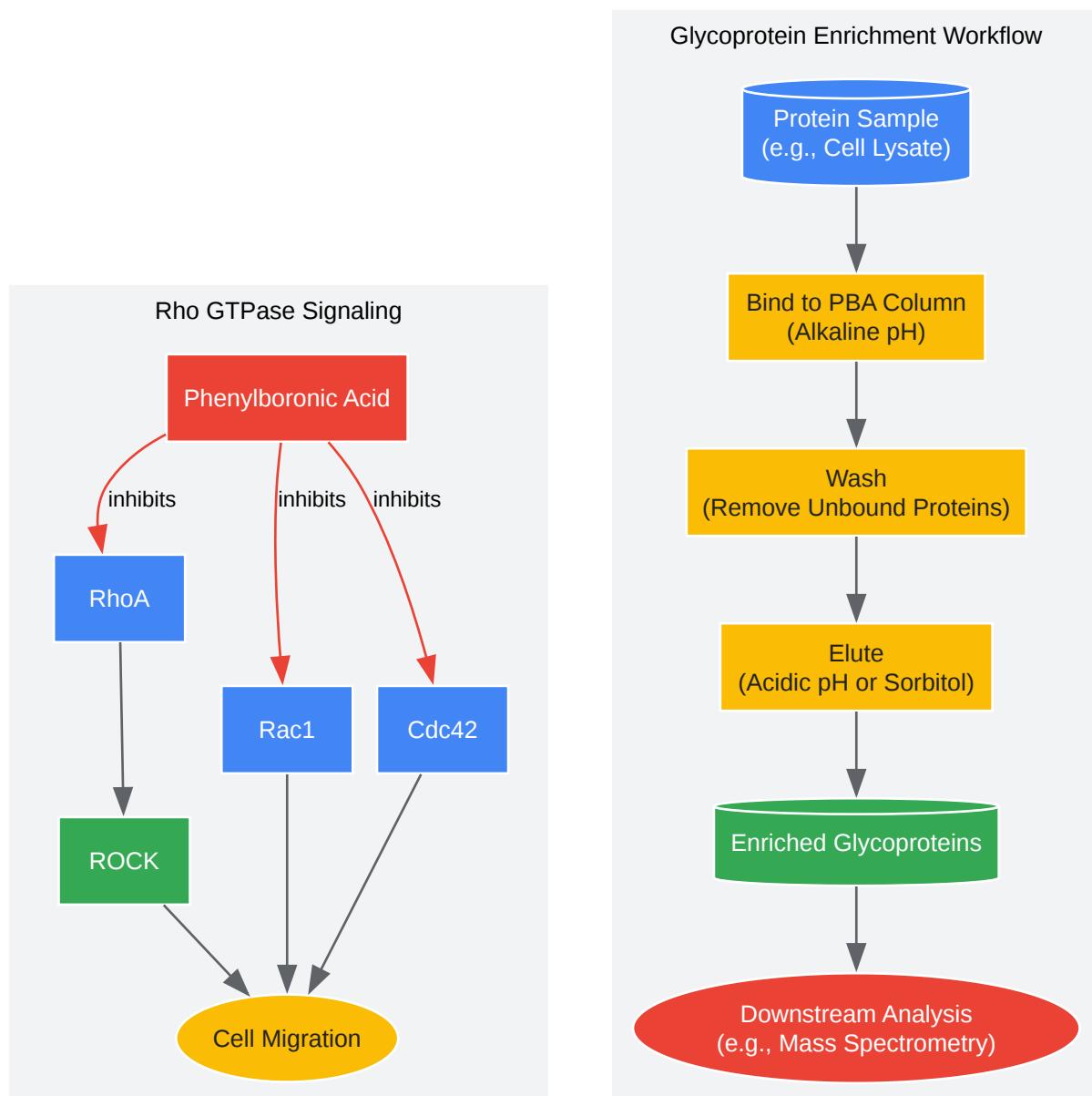
Methodology:

- **Sample Preparation:** A protein mixture (e.g., cell lysate, plasma) is prepared in a binding buffer with a slightly alkaline pH to facilitate the formation of boronate esters.
- **Affinity Chromatography:** The prepared sample is loaded onto a column packed with a resin functionalized with phenylboronic acid. Glycoproteins containing cis-diol moieties will bind to the resin.
- **Washing:** The column is washed with the binding buffer to remove non-specifically bound proteins.
- **Elution:** The bound glycoproteins are eluted from the column using a buffer with an acidic pH or a buffer containing a competing diol (e.g., sorbitol) to disrupt the boronate ester linkage.

- Downstream Analysis: The enriched glycoprotein fraction can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by phenylboronic acid and a typical experimental workflow.



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